![molecular formula C20H14N2O4S B2511596 2-metoxi-N-[4-(2-oxo-2H-croman-3-il)-1,3-tiazol-2-il]benzamida CAS No. 313470-00-7](/img/structure/B2511596.png)

2-metoxi-N-[4-(2-oxo-2H-croman-3-il)-1,3-tiazol-2-il]benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

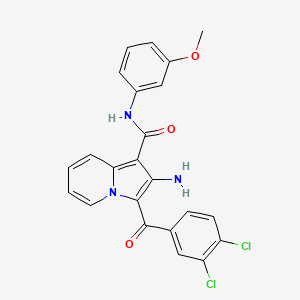

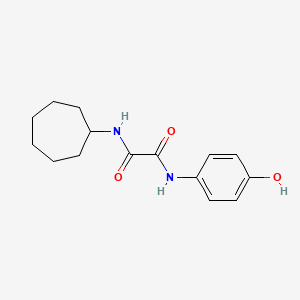

2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has attracted significant scientific research interest due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Química Biológica y Perspectivas Estructurales

Estas aplicaciones resaltan la versatilidad y el potencial del 2-metoxi-N-[4-(2-oxo-2H-croman-3-il)-1,3-tiazol-2-il]benzamida en diversos contextos científicos. Los investigadores continúan explorando sus propiedades multifacéticas, allanando el camino para estrategias terapéuticas innovadoras. 🌟 .

Mecanismo De Acción

Target of Action

It is known that n-substituted benzamides, a class of compounds to which this compound belongs, are well-known anticancer compounds .

Mode of Action

N-substituted benzamides have been studied for their mechanism of action in inducing apoptosis, with declopramide used as a lead compound . These compounds are known to inhibit the activity of nuclear factor .

Biochemical Pathways

Coumarins, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities .

Pharmacokinetics

Benzamide derivatives, a class of compounds to which this compound belongs, are known for their wide range of biological activity and are extensively used in organic synthesis .

Action Environment

The crystal structure of a potential active n-substituted benzamide has been determined , which could provide insights into how the compound’s structure might interact with its environment.

Análisis Bioquímico

Biochemical Properties

2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties . Additionally, it may bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .

Cellular Effects

The effects of 2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax, thereby influencing cellular outcomes.

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in extracellular matrix degradation, thereby preventing cancer cell invasion and metastasis . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide change over time. This compound exhibits stability under various conditions, but its degradation products may also exert biological effects . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The stability and activity of this compound may vary depending on the experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of oxidative stress . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, it influences the levels of key metabolites, such as reactive oxygen species and glutathione, thereby modulating cellular redox status .

Propiedades

IUPAC Name |

2-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S/c1-25-17-9-5-3-7-13(17)18(23)22-20-21-15(11-27-20)14-10-12-6-2-4-8-16(12)26-19(14)24/h2-11H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLOVTXOJDPTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)